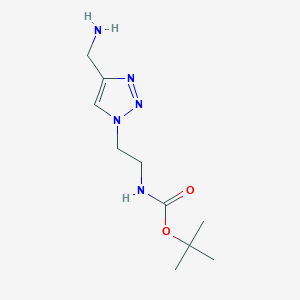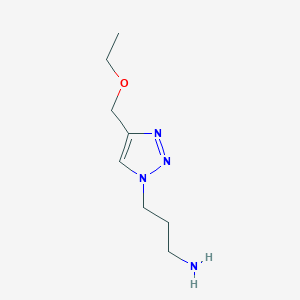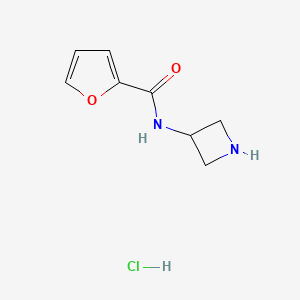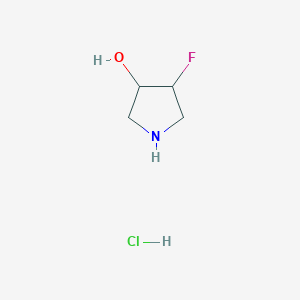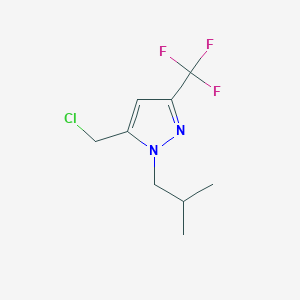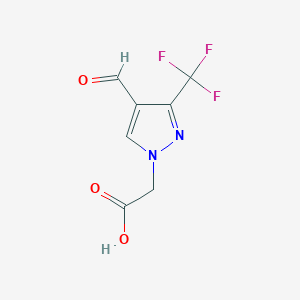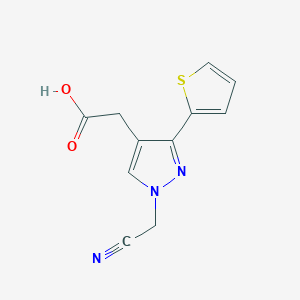
2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The reaction of aryl amines with ethyl cyanoacetate is also a widely used method for the preparation of cyanoacetanilides .Chemical Reactions Analysis
The chemical reactions of related compounds involve a variety of condensation and substitution reactions . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Aplicaciones Científicas De Investigación
Antitumor Evaluation:
- A study focused on synthesizing heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a compound closely related to the queried chemical, showed significant antitumor activities against various human cancer cell lines (Shams et al., 2010).
Synthesis and Structural Analysis:
- Research on synthesizing and determining the structure of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, a compound structurally similar to the query, has been conducted, providing insights into its chemical properties and potential applications (Kariuki et al., 2022).
Antioxidant Activity:
- A study involving the synthesis of heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-One moiety, closely related to the queried compound, evaluated their antioxidant activities, with some derivatives showing activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Corrosion Inhibition:
- Pyrazoline derivatives, which include structures similar to the queried compound, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds exhibited high inhibition efficiency, providing insights into their potential industrial applications (Lgaz et al., 2018).
Synthesis of Heterocyclic Derivatives:
- Research on synthesizing different heterocyclic derivatives from compounds structurally akin to the queried chemical has been conducted. These studies provide valuable insights into the potential applications of such compounds in various fields, including drug development and material science (Khalil et al., 2012).
Drug Development and Toxicity Studies:
- Studies have been conducted on derivatives of 1,2,4-triazoles containing thiophene core, similar to the queried compound, exploring their analgesic, neuroleptic, diuretic, and anti-inflammatory activities. These studies are crucial in assessing the potential of such compounds in drug development (Salionov, 2015).
Diverse Library Generation:
- A study on the generation of a structurally diverse library of compounds using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to the query, was conducted, highlighting its potential in creating a variety of chemical entities for further research (Roman, 2013).
Propiedades
IUPAC Name |
2-[1-(cyanomethyl)-3-thiophen-2-ylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-3-4-14-7-8(6-10(15)16)11(13-14)9-2-1-5-17-9/h1-2,5,7H,4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEYKASCZUNXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CC(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



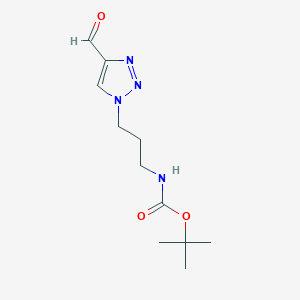
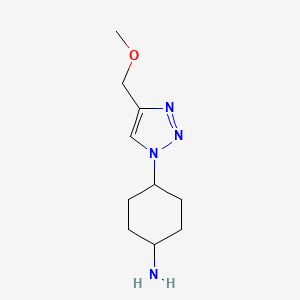

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1482975.png)
